CEP-28122 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) [, , , , , , , , ]. ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. In several cancer types, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC), ALK is often dysregulated due to genetic alterations like chromosomal translocations, mutations, or gene amplification. This dysregulation leads to constitutive ALK activation, which promotes tumorigenesis [, , ]. CEP-28122 functions by selectively targeting and inhibiting ALK activity, thereby disrupting the aberrant signaling pathways driving cancer cell proliferation and survival in these malignancies [, , ].
Synthesis Analysis
The synthesis of CEP-28122 is described in detail in the paper "Development and Scale-Up of an Optimized Route to the ALK Inhibitor CEP-28122" [].
Mechanism of Action
CEP-28122 functions as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) [, , ]. It binds to the ATP-binding site of ALK, preventing the enzyme from phosphorylating downstream signaling molecules []. This inhibition disrupts the ALK signaling pathway, which is essential for the survival and proliferation of ALK-positive cancer cells [, ]. As a result, CEP-28122 induces cell cycle arrest and apoptosis in ALK-dependent cancer cells [, ].
Physical and Chemical Properties Analysis
The paper "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers" highlights some of the key properties of CEP-28122 []:
Potency: CEP-28122 exhibits potent inhibition of recombinant ALK activity (IC50 of 3 nM) and cellular ALK tyrosine phosphorylation (IC50 of 20-30 nM) [, ].
Selectivity: CEP-28122 displays high selectivity for ALK over a broad panel of protein kinases, receptors, and ion channels [, ].
Oral Bioavailability: CEP-28122 demonstrates favorable oral bioavailability (F = 37-71% across species) with adequate tissue distribution in rodents [, ].
Applications
Anaplastic Large Cell Lymphoma (ALCL): Studies have demonstrated the potent antitumor activity of CEP-28122 against ALK-positive ALCL cell lines and xenograft models [, , , , ]. CEP-28122 induced significant tumor regression in ALCL models, including those with acquired resistance to other ALK inhibitors [, , ].
Non-Small Cell Lung Cancer (NSCLC): Research has shown that CEP-28122 effectively inhibits the growth of ALK-positive NSCLC cells in vitro and in vivo [, ]. The compound demonstrated promising antitumor activity in preclinical models of EML4-ALK-positive NSCLC, highlighting its potential as a therapeutic strategy for this subset of lung cancer patients [, ].
Neuroblastoma: Preclinical studies have shown that CEP-28122 inhibits the growth of ALK-driven neuroblastoma cells and demonstrates antitumor activity in xenograft models [].
Related Compounds
Crizotinib
Compound Description: Crizotinib is a small-molecule inhibitor of ALK, ROS1, and MET. It was the first ALK inhibitor approved for the treatment of ALK-positive NSCLC, but the development of resistance is common [].
Relevance: Crizotinib's approval for ALK-positive cancers paved the way for developing second-generation ALK inhibitors like CEP-28122, which aim to overcome resistance mechanisms and offer improved efficacy [].
Ceritinib (LDK378)
Compound Description: Ceritinib is a second-generation ALK inhibitor developed to overcome crizotinib resistance in ALK-positive NSCLC [].
Relevance: Like CEP-28122, ceritinib represents a next-generation ALK inhibitor designed to improve upon the limitations of first-generation drugs like crizotinib [].
Alectinib (RG7853/AF-802/RO5424802/CH5424802)
Compound Description: Alectinib is another second-generation ALK inhibitor with promising results and a good toxicity profile in treating ALK-positive NSCLC [].
Relevance: Alectinib and CEP-28122 belong to the same class of second-generation ALK inhibitors being investigated for their potential to treat ALK-driven cancers more effectively [].
Brigatinib (AP26113)
Compound Description: Brigatinib is a potent, next-generation ALK inhibitor under clinical development for ALK-positive NSCLC, offering potential advantages over earlier ALK inhibitors [].
Relevance: Brigatinib, similar to CEP-28122, highlights the ongoing research efforts to discover and develop increasingly potent and selective ALK inhibitors for improved therapeutic outcomes [].
Entrectinib (RXDX-101, NMS-E628)
Compound Description: Entrectinib is a novel ALK inhibitor with a good toxicity profile, currently being explored in clinical trials for ALK-positive NSCLC [].
Relevance: The development of entrectinib, along with CEP-28122, signifies the progress made in identifying and clinically evaluating novel ALK inhibitors for cancer treatment [].
CEP-14083
Compound Description: CEP-14083 is an ALK inhibitor investigated for its impact on ALK signaling in NSCLC cells [].
Relevance: The use of CEP-14083 alongside CEP-28122 in research on ALK-positive NSCLC cells demonstrates the exploration of different ALK inhibitors to understand their individual and combined effects on ALK signaling and tumor cell survival [].
CEP-2550
Compound Description: CEP-2550 is another ALK inhibitor studied for its effects on ALK signaling in NSCLC cells [].
Relevance: The combined use of CEP-2550, CEP-14083, and CEP-28122 in NSCLC research highlights the investigation of various ALK inhibitors to determine their combined impact on ALK-driven cancers [].
Ibrutinib
Compound Description: Ibrutinib is a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies [].
Relevance: The synergistic effects observed when combining ibrutinib with CEP-28122 in ALK-positive ALCL cell lines suggest potential benefits of combination therapies targeting both ALK and BTK pathways for enhanced therapeutic outcomes [].
GANT61
Compound Description: GANT61 is a selective inhibitor of GLI1/2, downstream effectors of the Hedgehog signaling pathway [].
Relevance: The finding that GANT61 enhances the growth inhibitory effects of CEP-28122 in ALK-positive ALCL cells harboring the C1156Y ALK resistance mutation suggests a potential strategy to overcome ALK inhibitor resistance and improve treatment responses [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CEP-28122 mesylate salt is a highly potent and selective orally active ALK inhibitor with IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay. IC50 value: 1.9 ± 0.5 nM Target: ALK in vitro: CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation. CEP-28122 also inhibits Flt4 with IC50 of 46 ±10 nM. CEP-28122 induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells. in vivo: CEP-28122 displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than12 hours following single oral dosing at 30 mg/kg. Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher. ,
BAY 87-2243 is an inhibitor of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, and an inducer of ferroptosis. It decreases ATP-dependent luciferase reporter activity and ATP levels in H1299luc cells, effects that can be reversed by addition of the mitochondrial complex II substrate succinate or expression of the S. cerevisiae complex I ortholog Ndi1 NADH dehydrogenase. BAY 87-2243 induces production of reactive oxygen species (ROS), increases α-tocopherol-sensitive lipid peroxidation, and decreases glutathione (GSH) levels in SK-MEL-28 and G361 melanoma cells, effects that can be partially reversed by the ferroptosis inhibitor ferrostatin-1 and overexpression of GPX4 or potentiated by GPX4 knockdown. In vivo, BAY 87-2243 (0.5-4 mg/kg) reduces tumor weight, hypoxia-inducible factor-1α (HIF-1α) levels, and HIF-1α target gene expression in an H460 mouse xenograft model. It also reduces tumor growth in the MEXF 276 and MEXF 1732 melanoma patient-derived xenograft (PDX) mouse models. BAY 87-2243 is a highly potent and selective inhibitor of hypoxia-induced gene activation, which has antitumor activities by inhibition of mitochondrial complex I. BAY 87-2243 mproves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts. BAY-87-2243 markedly decreased nuclear HIF-1α expression and pimonidazole hypoxic fraction already after 3 days of drug treatment. BAY-87-2243 prior to RT significantly reduced TCD50 from 123 to 100 Gy (p=0.037). Additional BAY-87-2243 application during RT did not decrease TCD50.
ENMD-1198 is a potent, orally-active, antimitotic agent that induces cell cycle arrest and apoptosis in tumor cells. ENMD-1198 has shown pronounced antitumor activity as well as substantial synergistic effects in combination with standard of care chemotherapeutic agents in numerous preclinical models. ENMD-1198 does not exhibit sensitivity to multi-drug resistance mechanisms in preclinical studies. ENMD-1198 also has shown preclinical activity towards taxane and vinca alkaloid resistant tumor cells. Additionally, ENMD-1198 decreases the activity of three oncogenic proteins (HIF-1α, NF-κB and STAT3) that are known to promote tumor growth and progression. ENMD-1198 has been evaluated in a Phase 1 clinical trial for safety, tolerability, pharmacokinetics, and clinical benefit in advanced cancer patients. (Source: http://www.entremed.com/science/enmd-1198/).
TTT-3002 is a tyrosine kinase inhibitor (TKI) that is one of the most potent FLT3 inhibitors discovered to date. Studies using human FLT3/ITD mutant leukemia cell lines revealed the half maximal inhibitory concentration (IC50) for inhibiting FLT3 autophosphorylation is from 100 to 250 pM. The proliferation IC50 for TTT-3002 in these same cells was from 490 to 920 pM. TTT-3002 also showed potent activity when tested against the most frequently occurring FLT3-activating point mutation, FLT3/D835Y, against which many current TKIs are ineffective.
Hypoxia-inducible factor-1 (HIF-1) is a heterodimeric transcription factor composed of a HIF-1α subunit and HIF-1β subunit. Whereas the HIF-1β subunit is constitutively expressed, the HIF-1α subunit is regulated by cellular oxygen levels and therefore plays an important role in maintaining cellular oxygen homeostasis. Under normoxic conditions, HIF-1α is selectively hydroxylated on proline residues 402 and 577 and targeted for destruction by the ubiquitin-proteasome system. Under hypoxic conditions, HIF-1α accumulates and dimerizes with HIF-1β to promote the transcription of a number of genes involved in angiogenesis, glycolysis, growth factor signaling, tumor invasion, and metastasis. CAY10585 is a novel small molecule inhibitor of HIF-1α accumulation and gene transcriptional activity. In a gene reporter assay using human Hep3B and AGS cell lines, CAY10585 prevented HIF-1 transcriptional activity with IC50 values of 2.6 and 0.7 µM, respectively. It blocks HIF-1α accumulation in Hep3B cells in a concentration and time-dependent manner, with complete inhibition at a concentration of 30 µM within 12 hours. CAY10585 also significantly suppresses transcription of the HIF-1 target genes VEGF and erythropoietin at 10 µM. CAY10585, also known as LW6, was first identified and reported by a group scientists from Korea. LW8 was found to inhibits the accumulation of HIF-1alpha. LW6 decreased HIF-1alpha protein expression without affecting HIF-1beta expression. It was further found that LW8 promoted the degradation of wild type HIF-1alpha, but not of a DM-HIF-1alpha with modifications of P402A and P564A, at hydroxylation sites in the oxygen-dependent degradation domain (ODDD). LW6 did not affect the activity of prolyl hydroxylase (PHD), but induced the expression of von Hippel-Lindau (VHL), which interacts with prolyl-hydroxylated HIF-1alpha for proteasomal degradation. In the presence of LW8, knockdown of VHL did not abolish HIF-1alpha protein accumulation, indicating that LW8 degraded HIF-1alpha via regulation of VHL expression. In mice carrying xenografts of human colon cancer HCT116 cells, LW8 demonstrated strong anti-tumor efficacy in vivo and caused a decrease in HIF-1alpha expression in frozen-tissue immunohistochemical staining. These data suggest that LW8 may be valuable in the development of a HIF-1alpha inhibitor for cancer treatment. (source: Biochem Pharmacol. 2010 Oct 1;80:982-9.)
KCN1, a novel synthetic sulfonamide, is a HIF pathway inhibitor with potential anticancer activity in vitro and in vivo anti-pancreatic cancer activities and preclinical pharmacology. KCN1 specifically inhibited HIF reporter gene activity in several glioma cell lines at the nanomolar level. KCN1 also downregulated transcription of endogenous HIF-1 target genes, such as VEGF, Glut-1, and carbonic anhydrase 9, in a hypoxia-responsive element (HRE)-dependent manner. KCN1 potently inhibited the growth of subcutaneous malignant glioma tumor xenografts with minimal adverse effects on the host.